1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2,3-Dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused heterocyclic core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and phosphodiesterases . The compound features a 2,3-dimethylphenyl group at position 1 and a naphthalen-1-ylmethyl substituent at position 5, which may enhance lipophilicity and π-π stacking interactions compared to simpler aryl groups . Pyrazolo[3,4-d]pyrimidinones are widely explored for their anticancer, anti-inflammatory, and antimicrobial activities, as seen in related compounds .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-16-7-5-12-22(17(16)2)28-23-21(13-26-28)24(29)27(15-25-23)14-19-10-6-9-18-8-3-4-11-20(18)19/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAJVEJTOIFPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the naphthalen-1-ylmethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a naphthalen-1-ylmethyl halide in the presence of a base.
Attachment of the 2,3-dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution, particularly at the C-2 and C-6 positions.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃/EtOH, reflux, 12 h | C-2 amino derivative | 65–78% | |
| Alkylation | R-X/K₂CO₃, DMF, 80°C | Alkyl groups introduced at C-6 | 70–85% |
Key Finding : Alkylation reactions show higher yields in polar aprotic solvents like DMF due to enhanced nucleophilicity.
Electrophilic Aromatic Substitution
The naphthalen-1-ylmethyl group directs electrophiles to the α-position of the naphthalene ring.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted naphthalene derivative | 55% | |
| Br₂/FeBr₃ | RT, 1 h | Bromination at naphthalene C-4 | 60% |
Note : Methyl groups on the phenyl ring deactivate it toward electrophilic substitution, favoring reactivity on the naphthalene moiety .
Oxidation and Reduction
The pyrazolo-pyrimidine core undergoes redox transformations:
| Process | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂O, 60°C | Pyrimidine ring hydroxylation | 50% | |
| Reduction | H₂/Pd-C, EtOH | Saturation of pyrazole double bond | 75% |
Cyclization and Ring-Opening
Microwave-assisted cyclization optimizes ring formation:
| Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Conventional cyclization | HCl gas/dioxane, 6 h | Pyrazolo-pyrimidine core | 70% | |
| Microwave-assisted | 150°C, 20 min | Enhanced purity and reduced time | 88% |
Mechanistic Insight : Cyclization proceeds via acid-catalyzed condensation of nitriles with ortho-amino esters .
Catalytic and Solvent Effects
Reaction efficiency correlates with solvent polarity and catalyst choice:
| Catalyst | Solvent | Reaction Rate | Source |
|---|---|---|---|
| HCl gas | Dioxane | Moderate rate (6 h completion) | |
| Pd(OAc)₂ | DMF | Accelerated coupling reac |
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound under discussion has shown promise in this area.
- Case Study : A study published in August 2022 synthesized new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, demonstrating effective inhibition of EGFR activity. These derivatives were designed to mimic existing EGFR tyrosine kinase inhibitors (TKIs) and exhibited significant anti-proliferative effects on cancer cell lines .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for developing enzyme inhibitors.
- Research Findings : Research indicates that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine framework can enhance binding affinity to target enzymes involved in metabolic pathways. Such modifications have been explored to improve the selectivity and potency of these compounds against specific targets .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Chlorinated aryl groups (e.g., 2,4,6-trichlorophenyl in ) may enhance target binding but reduce solubility.
- Amino or hydroxyl groups (e.g., in ) improve water solubility but may limit blood-brain barrier penetration.
Key Insights :
- The target compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura for naphthalene incorporation), as seen in related pyrazolo[3,4-d]pyrimidinones .
- Yields for pyrazolo[3,4-d]pyrimidinones vary widely (20–75%), depending on substituent complexity .
Table 3: Reported Bioactivities of Analogous Compounds
Key Trends :
- Bulky substituents (e.g., naphthalenylmethyl) may enhance binding to hydrophobic pockets in kinase targets, as seen in thienopyrimidine hybrids .
- Fluorinated analogs (e.g., 5-fluoro substituents in ) exhibit improved metabolic stability and target affinity.
- The target compound’s dimethylphenyl group could mimic ortho-substituted aryl motifs in kinase inhibitors like imatinib .
Biological Activity
The compound 1-(2,3-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects, and other pharmacological activities supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H20N4O
- Molecular Weight : 336.4 g/mol
- IUPAC Name : this compound
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- Inhibition of HIV : A related pyrazolo compound demonstrated significant antiviral activity against HIV with an EC50 value of 0.2 nM. This suggests that similar derivatives may exhibit comparable efficacy against HIV strains carrying resistance mutations .
- Broad-Spectrum Antiviral Effects : Various pyrazolo derivatives have been evaluated against multiple viruses including herpes simplex virus type 1 (HSV-1) and influenza viruses. The structure–activity relationship (SAR) studies indicated that modifications to the pyrazole core could enhance antiviral efficacy .
Cytotoxicity
The cytotoxic effects of compounds within this chemical class have been evaluated in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 3.16 |
| Compound B | MCF-10A (non-cancerous) | >20 |
| Compound C | HepG2 (liver cancer) | 5.0 |
These findings indicate that while some derivatives exhibit potent cytotoxicity against cancer cells, they may also show selectivity towards non-cancerous cells .
Other Pharmacological Activities
In addition to antiviral and anticancer properties, pyrazolo derivatives have been investigated for their potential as enzyme inhibitors:
- α-glucosidase Inhibition : New hybrids of pyrazolo-triazolopyrimidine were designed and showed promising results as potent α-glucosidase inhibitors, which are crucial in managing diabetes .
- Cyclooxygenase Inhibition : Certain compounds have been identified as selective COX-II inhibitors, suggesting anti-inflammatory properties that could be beneficial in treating conditions like arthritis .
Case Studies
Several case studies provide insight into the biological activities of this compound:
- Study on Antiviral Efficacy : A study evaluated a series of pyrazolo derivatives for their ability to inhibit viral replication in vitro. The results indicated that modifications to the naphthalene moiety significantly enhanced antiviral activity against HSV-1 and other viruses .
- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic potential of various pyrazole derivatives against cancer cell lines, the compound exhibited significant growth inhibition in MCF-7 cells while being less toxic to normal cell lines .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthetic optimization requires careful selection of reaction conditions and purification methods. Key steps include:
- Reagent Ratios : Use a 1:1.5 molar ratio of the pyrazolo-pyrimidinone core to the naphthalenylmethyl electrophile to minimize side reactions .
- Catalytic Systems : Employ Pd(PPh₃)₄ in dioxane/water (3:1) under reflux for efficient cross-coupling, as demonstrated in analogous pyrimidine syntheses .
- Purification : Column chromatography with ethyl acetate/hexane (1:3) followed by recrystallization from ethanol improves purity (>95% by HPLC) .
- Monitoring : Use TLC (silica gel, UV detection) to track reaction progress and identify intermediates .
Basic: What spectroscopic techniques are essential for structural confirmation, and how should conflicting data be addressed?
Answer:
Multi-modal spectroscopy is critical:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.3 ppm for naphthalene) and pyrazolo-pyrimidinone carbons (δ 150–160 ppm). Discrepancies in splitting patterns may indicate rotameric forms .
- IR Spectroscopy : Confirm carbonyl stretches (ν ~1680 cm⁻¹) and absence of unreacted amines (ν ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion consistency (e.g., [M+H]+ calc. 423.1812). Deviations >2 ppm warrant re-analysis .
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by obtaining single crystals via vapor diffusion (e.g., dichloromethane/pentane) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition?
Answer:
SAR requires systematic derivatization and assay standardization:
- Substituent Variation : Replace the 2,3-dimethylphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to probe electronic effects .
- Biological Assays : Use ATP-competitive kinase assays (e.g., EGFR, CDK2) with 10 µM ATP and 1–100 µM compound concentrations. Measure IC₅₀ via fluorescence polarization .
- Docking Studies : Perform molecular dynamics simulations using PyMOL or AutoDock to correlate substituent positioning with binding affinity .
Advanced: What analytical strategies resolve batch-to-batch variability in biological activity?
Answer:
Variability often stems from impurities or stereochemical inconsistencies:
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect trace impurities (<0.1%) .
- Chiral HPLC : Confirm enantiomeric purity if asymmetric centers are present (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) .
- Biological Replicates : Test three independent batches in triplicate to distinguish true activity from experimental noise .
Advanced: How can mechanistic studies elucidate the compound’s enzymatic inhibition mode?
Answer:
Mechanistic insights require kinetic and structural approaches:
- Kinetic Assays : Perform time-dependent inhibition assays with varying pre-incubation times (0–60 min) to distinguish reversible vs. irreversible binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify hydrophobic or hydrogen-bonding interactions .
- Site-Directed Mutagenesis : Introduce mutations (e.g., EGFR T790M) to pinpoint critical binding residues .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential dust formation .
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, and incinerate organic waste .
Advanced: How can computational modeling predict metabolic stability?
Answer:
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., naphthalene methyl group) .
- Microsomal Stability Assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
